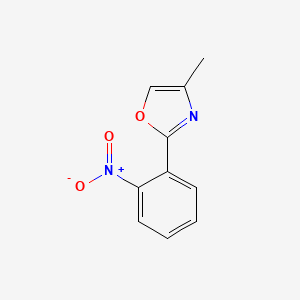

4-Methyl-2-(2-nitrophenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVKKDJHKSYZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650030 | |

| Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-48-3 | |

| Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-(2-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Methyl-2-(2-nitrophenyl)oxazole. This molecule merges the biologically significant oxazole scaffold with the photochemically active 2-nitrophenyl moiety, presenting a unique profile for applications in medicinal chemistry and chemical biology. This document explores its structural characteristics, provides detailed hypothetical protocols for its synthesis and photochemical cleavage, and discusses its potential as a research tool, particularly as a photoremovable protecting group.

Introduction and Strategic Importance

This compound is a heterocyclic aromatic compound featuring a five-membered oxazole ring substituted with a methyl group at the 4-position and a 2-nitrophenyl group at the 2-position. The oxazole nucleus is a cornerstone in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Its structure, containing both a hydrogen bond acceptor (nitrogen) and donor (oxygen in the ring), allows for diverse interactions with biological targets.[2]

The strategic incorporation of a 2-nitrophenyl group imparts significant functionality. Ortho-nitrobenzyl compounds are one of the most widely utilized classes of photoremovable protecting groups (PPGs), often referred to as "caging" groups.[4][5] Upon irradiation with UV light, these groups undergo an intramolecular rearrangement to release a protected functional group, offering precise spatiotemporal control over the activation of bioactive molecules.[6] This dual functionality makes this compound a compound of considerable interest for applications in drug delivery, assay development, and as a versatile synthetic intermediate. This guide will synthesize established chemical principles to delineate the properties and potential of this specific molecule, which is currently available for research purposes.[7]

Molecular Structure and Physicochemical Properties

The core structure consists of a planar, aromatic oxazole ring. The planarity is a result of the sp² hybridization of all ring atoms (3 carbons, 1 nitrogen, 1 oxygen).[2] The 2-nitrophenyl group introduces a potential for steric hindrance, which may influence the conformation and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 951884-48-3 | Santa Cruz Biotechnology[7] |

| Molecular Formula | C₁₀H₈N₂O₃ | Calculated |

| Molecular Weight | 204.18 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Inferred from similar compounds[8] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Acetone, DMSO) | General chemical principles |

| pKa (conjugate acid) | < 0.8 | The parent oxazole is a weak base (pKa = 0.8). The electron-withdrawing nitrophenyl group will further decrease basicity.[9] |

Synthesis of this compound

The proposed workflow begins with commercially available 2-nitrobenzoic acid, converting it to the corresponding acylamino ketone intermediate, which is then cyclized to form the target oxazole.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(1-oxopropan-2-yl)-2-nitrobenzamide (α-Acylamino Ketone Intermediate)

-

Acyl Chloride Formation: To a solution of 2-nitrobenzoic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction at room temperature for 2 hours until gas evolution ceases. Remove the solvent under reduced pressure to yield crude 2-nitrobenzoyl chloride.

-

Causality: Thionyl chloride or oxalyl chloride are standard reagents for converting carboxylic acids to more reactive acyl chlorides, necessary for the subsequent amidation. DMF catalyzes this reaction.

-

-

Amidation: Dissolve 1-aminopropan-2-one hydrochloride (1 eq.) and triethylamine (2.5 eq.) in DCM. Slowly add a solution of the crude 2-nitrobenzoyl chloride (1 eq.) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the amidation and the HCl salt of the amine starting material, driving the reaction to completion.

-

-

Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the α-acylamino ketone.

Step 2: Cyclodehydration to form this compound

-

Cyclization: Add the purified α-acylamino ketone (1 eq.) to concentrated sulfuric acid at 0 °C. Stir the mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

-

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the final compound.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for this compound is publicly available. However, characteristic signals can be predicted based on its structure and data from analogous compounds.[8][11]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-8.2 (m, 1H, Ar-H), δ 7.6-7.8 (m, 3H, Ar-H), δ 7.4 (s, 1H, oxazole C5-H), δ 2.3 (s, 3H, -CH₃) | The aromatic protons on the nitrophenyl ring will appear in the downfield region. The oxazole C5-H proton will be a singlet. The methyl group protons will be a singlet around 2.3 ppm.[8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C2-oxazole), δ ~148 (Ar-C-NO₂), δ ~140 (C4-oxazole), δ ~134, 132, 130, 124 (Ar-C), δ ~125 (C5-oxazole), δ ~12 (CH₃) | The oxazole C2 carbon is the most deshielded carbon in the ring. The carbon attached to the nitro group will also be significantly downfield. |

| FT-IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1600 (C=N), ~1520 & ~1350 (asymmetric & symmetric NO₂ stretch), ~1100 (C-O-C stretch) | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[11] |

| Mass Spec (EI) | m/z 204 (M⁺), 188 (M⁺ - O), 174 (M⁺ - NO), 158 (M⁺ - NO₂), 130 | Molecular ion peak at 204. Characteristic fragmentation would involve loss of oxygen, NO, and the entire nitro group. |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the electron-deficient oxazole ring (due to the nitrophenyl group) and the photolabile nitro group.

Reactivity of the Oxazole Ring

-

Stability: Oxazoles are generally thermally stable aromatic compounds.[12]

-

Electrophilic Substitution: The oxazole ring is electron-deficient and generally resistant to electrophilic aromatic substitution.[3] The presence of the powerful electron-withdrawing 2-nitrophenyl group at the C2 position further deactivates the ring, making reactions like nitration or Friedel-Crafts highly unlikely.

-

Nucleophilic Substitution: While oxazoles are typically not reactive towards nucleophiles, the electron-withdrawing substituent at C2 makes this position susceptible to nucleophilic attack, though harsh conditions may be required.[3]

-

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly when electron-donating groups are on the ring.[3] The electron-deficient nature of this specific oxazole may inhibit its participation as a diene but could potentially allow it to act as a dienophile in inverse-electron-demand cycloadditions.

Photochemical Reactivity: The 2-Nitrophenyl Group

The most significant chemical property of this molecule is its potential for photocleavage. The o-nitrobenzyl caging group is well-documented to release a carboxylic acid derivative upon UV irradiation (typically 350-365 nm).[4][5]

Caption: Mechanism of photochemical cleavage of a 2-nitrophenyl group.

Mechanism Explained:

-

Photoexcitation: Upon absorption of a UV photon, the nitro group is promoted to an excited state.

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position (in this case, the C2 of the oxazole ring is analogous), forming an aci-nitro intermediate.

-

Rearrangement and Cleavage: This intermediate undergoes a series of rearrangements, leading to the cleavage of the C-N bond and the formation of 2-nitrosobenzaldehyde and, in this case, a reactive 4-methyloxazole-2-yl species, which would likely be trapped by solvent. This process effectively "releases" the oxazole moiety.

Reduction of the Nitro Group

A standard and highly useful transformation is the reduction of the aromatic nitro group to an amine. This can be achieved using various reagents, such as:

-

Catalytic Hydrogenation: H₂, Pd/C in methanol or ethanol.

-

Metal/Acid Reduction: SnCl₂/HCl or Fe/HCl.

This reaction would yield 2-(2-aminophenyl)-4-methyloxazole , a valuable intermediate for synthesizing fused heterocyclic systems like benzimidazoles or for further functionalization.

Potential Applications in Research and Drug Development

-

Photolabile Probes and Caged Compounds: The primary application lies in its use as a photolabile precursor. It can be incorporated into larger molecules to "cage" a specific functionality. For example, if the oxazole itself is part of a bioactive pharmacophore, its activity could be masked until light-triggered release. This is invaluable for studying biological processes with high temporal and spatial resolution.[5]

-

Medicinal Chemistry Scaffold: The 2-(aminophenyl)oxazole derivative (obtained after nitro reduction) is a versatile scaffold. The aniline moiety can be readily derivatized to explore structure-activity relationships (SAR) in drug discovery programs targeting kinases, proteases, or other enzymes.

-

Synthetic Intermediate: The compound serves as a building block in organic synthesis. The predictable reactivity of both the oxazole and the nitrophenyl group allows for its strategic incorporation and subsequent transformation into more complex molecular architectures.

Conclusion

This compound is a molecule with a rich chemical character defined by the dual nature of its substituents. While the oxazole core provides a stable, biologically relevant platform, the 2-nitrophenyl group introduces a powerful photochemical switch. This unique combination makes it a highly valuable tool for researchers in chemical biology for developing caged compounds and for medicinal chemists as a versatile scaffold for the synthesis of novel therapeutics. The synthetic and reactive pathways outlined in this guide provide a solid foundation for its exploration and application in advanced scientific research.

References

-

RSC Publishing. (n.d.). 4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series. Journal of the Chemical Society, Chemical Communications. Retrieved January 23, 2026, from [Link]

- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyloxazole. PubChem. Retrieved January 23, 2026, from [Link]

-

AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved January 23, 2026, from [Link]

-

SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved January 23, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2009). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. Retrieved January 23, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 23, 2026, from [Link]

-

YouTube. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved January 23, 2026, from [Link]

-

University of Groningen. (n.d.). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Retrieved January 23, 2026, from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. scbt.com [scbt.com]

- 8. 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxazole - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Physicochemical Characterization of 4-Methyl-2-(2-nitrophenyl)oxazole: A Comprehensive Technical Guide

Introduction

4-Methyl-2-(2-nitrophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, combining an oxazole ring with a nitrophenyl substituent, imparts unique electronic and steric properties that are pivotal for its potential applications. The oxazole core is a well-established pharmacophore found in numerous biologically active molecules, while the nitrophenyl group can serve as a versatile synthetic handle and modulator of physicochemical characteristics.

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds. The methodologies and data interpretation strategies detailed herein are designed to be both instructive and practically applicable in a modern laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. The following table summarizes the predicted properties of this compound, which are crucial for anticipating its behavior in various experimental and biological systems.

| Property | Predicted Value | Significance in Drug Development and Research |

| Molecular Formula | C₁₀H₈N₂O₃ | Provides the elemental composition. |

| Molecular Weight | 204.18 g/mol | Essential for stoichiometric calculations and mass spectrometry. |

| LogP | ~2.5 - 3.5 | Indicates lipophilicity, influencing membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 75.5 Ų | Affects drug transport properties and interactions with biological targets. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding characteristics. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and potential for intermolecular interactions. |

| Rotatable Bonds | 1 | Pertains to conformational flexibility. |

Molecular Structure and Spectroscopic Workflow

The structural arrangement of this compound dictates its spectroscopic signature. A systematic workflow is essential for its comprehensive characterization.

Figure 1: Molecular Structure and Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the nitrophenyl ring, the oxazole proton, and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.0 | m | 1H | Ar-H | Proton ortho to the nitro group, deshielded by its electron-withdrawing effect. |

| ~7.8 - 7.5 | m | 3H | Ar-H | Remaining aromatic protons of the nitrophenyl ring. |

| ~7.2 | s | 1H | Oxazole-H | Proton on the C5 position of the oxazole ring. |

| ~2.4 | s | 3H | -CH₃ | Protons of the methyl group at the C4 position of the oxazole ring. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C2 (Oxazole) | Carbon attached to two heteroatoms (O and N). |

| ~150 | C-NO₂ (Aromatic) | Carbon bearing the nitro group. |

| ~145 | C4 (Oxazole) | Quaternary carbon of the oxazole ring. |

| ~135 - 125 | Aromatic CH | Carbons of the nitrophenyl ring. |

| ~120 | C5 (Oxazole) | CH carbon of the oxazole ring. |

| ~12 | -CH₃ | Methyl group carbon. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[1][2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Employ a 90° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to span from 0 to 200 ppm.

-

A larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.[3][4]

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron ionization is a common technique that induces fragmentation, offering structural clues.

| m/z | Predicted Fragment | Rationale for Fragmentation |

| 204 | [M]⁺ | Molecular ion peak. |

| 188 | [M - O]⁺ | Loss of an oxygen atom from the nitro group. |

| 174 | [M - NO]⁺ | Loss of nitric oxide from the nitro group.[5] |

| 158 | [M - NO₂]⁺ | Loss of the nitro group.[6] |

| 130 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the oxazole ring. |

| 103 | [C₇H₅N]⁺ | Formation of a benzonitrile-related fragment.[7] |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize a mass spectrometer with an electron ionization (EI) source. A time-of-flight (TOF) or quadrupole analyzer can be used.[8]

-

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides corroborating evidence for the proposed molecular structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[9][10]

Predicted UV-Vis Spectral Data

The presence of the conjugated nitrophenyl and oxazole systems is expected to result in characteristic absorption bands.

| λmax (nm) | Solvent | Electronic Transition |

| ~250-270 | Ethanol | π → π* transition of the aromatic system.[11] |

| ~300-330 | Ethanol | n → π* transition associated with the nitro group.[12] |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) of the compound in a UV-grade solvent such as ethanol.

-

Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the Beer-Lambert law.

-

-

Instrumentation:

-

Use a double-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Scan the samples over a wavelength range of 200-800 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance at the wavelength of maximum absorption (λmax).

-

-

Data Analysis:

-

Determine the λmax values from the absorption spectrum.

-

If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14]

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the oxazole moiety.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Oxazole C-H |

| ~2950-2850 | C-H stretch | Methyl C-H |

| ~1610-1590 | C=N stretch | Oxazole ring |

| ~1580-1450 | C=C stretch | Aromatic ring |

| ~1530 and ~1350 | N-O asymmetric and symmetric stretch | Nitro group (-NO₂) |

| ~1200-1000 | C-O stretch | Oxazole ring |

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.[15]

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Position the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

In-depth Data Interpretation and Structural Confirmation

The collective analysis of data from NMR, MS, UV-Vis, and IR spectroscopy provides a robust and self-validating system for the structural confirmation of this compound.

-

NMR spectroscopy serves as the primary tool for elucidating the precise connectivity of atoms. The chemical shifts and coupling patterns in the ¹H NMR spectrum will confirm the substitution pattern on the aromatic ring and the oxazole moiety. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to definitively assign proton and carbon signals, respectively.[16][17]

-

Mass spectrometry corroborates the molecular formula through the accurate mass of the molecular ion. The fragmentation pattern provides further structural evidence, with characteristic losses of the nitro group and fragments arising from the oxazole ring cleavage.[7]

-

UV-Vis spectroscopy confirms the presence of the conjugated aromatic system and the nitro chromophore. The positions of the absorption maxima are consistent with the expected electronic transitions for this class of compounds.[11]

-

IR spectroscopy provides unequivocal evidence for the presence of key functional groups. The strong and distinct absorption bands for the nitro group are particularly diagnostic, along with the characteristic vibrations of the oxazole ring.[18]

The convergence of these orthogonal analytical techniques provides a high degree of confidence in the structural assignment and purity assessment of this compound, which is a critical step in its advancement for pharmaceutical or material science applications.

References

-

Uccella, N. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2020, April 3). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Retrieved January 24, 2026, from [Link]

-

van Leusen, A. M., et al. (2021, April 6). Carbon-13 nuclear magnetic resonance spectra of oxazoles. University of Groningen Research Portal. Retrieved January 24, 2026, from [Link]

-

Vyas, A., et al. (2022, June 15). Development of a UV visible spectrophotometric method for simultaneous estimation of Ranolazine and Metoprolol. Journal of Drug Delivery and Therapeutics. Retrieved January 24, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). Aromatic Nitration. I. The Ultraviolet Spectra of Aromatic Nitro Compounds in Sulfuric Acid. Retrieved January 24, 2026, from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved January 24, 2026, from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Retrieved January 24, 2026, from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved January 24, 2026, from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved January 24, 2026, from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved January 24, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved January 24, 2026, from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 24, 2026, from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and.... Retrieved January 24, 2026, from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 24, 2026, from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved January 24, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, August 5). Organic mass spectrometry at the beginning of the 21st century. Retrieved January 24, 2026, from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved January 24, 2026, from [Link]

-

Pacific BioLabs. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved January 24, 2026, from [Link]

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved January 24, 2026, from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 24, 2026, from [Link]

-

HunterLab. (2025, December 18). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Retrieved January 24, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxazole. NIST WebBook. Retrieved January 24, 2026, from [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). 391. The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. RSC Publishing. Retrieved January 24, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024, June 15). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. Retrieved January 24, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 24, 2026, from [Link]

-

YouTube. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved January 24, 2026, from [Link]

-

Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved January 24, 2026, from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved January 24, 2026, from [Link]

Sources

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. youtube.com [youtube.com]

- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fiveable.me [fiveable.me]

- 9. jddtonline.info [jddtonline.info]

- 10. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability | HunterLab (EN-GB) [hunterlab.com]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 17. scispace.com [scispace.com]

- 18. journalspub.com [journalspub.com]

The Nitrophenyl-Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The nitrophenyl-oxazole scaffold has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the biological significance of this privileged heterocyclic core. We will delve into the synthetic strategies employed for its elaboration, dissect the molecular mechanisms driving its potent pharmacological activities, and survey its broad-ranging applications in oncology, infectious diseases, and neurodegenerative disorders. Through a synthesis of established literature and field-proven insights, this guide aims to equip researchers with the foundational knowledge and practical methodologies necessary to harness the full therapeutic potential of the nitrophenyl-oxazole scaffold.

Introduction: The Oxazole Core and the Influence of the Nitrophenyl Moiety

The oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[1][2] This fundamental structure is present in numerous natural products and has been a focal point for synthetic chemists for decades.[3][4] The oxazole ring's unique electronic properties and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets like enzymes and receptors.[5][6][7]

The introduction of a nitrophenyl group to the oxazole core significantly modulates its physicochemical and biological properties. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the entire molecule and is often crucial for its biological activity. The position of the nitro group on the phenyl ring (ortho, meta, or para) can also dramatically alter the compound's efficacy and selectivity.[8] This guide will explore the profound impact of this chemical marriage on the biological significance of the resulting nitrophenyl-oxazole derivatives.

Synthetic Strategies for Nitrophenyl-Oxazole Derivatives

The construction of the nitrophenyl-oxazole scaffold can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

Several classical and modern synthetic reactions are employed for the synthesis of oxazole derivatives, which can be adapted for nitrophenyl-substituted analogues:

-

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, often catalyzed by a dehydrating agent.[3]

-

Van Leusen Reaction: Particularly useful for forming oxazoles from aldehydes, this reaction utilizes TosMIC (Toluenesulfonylmethyl isocyanide) to react with ketones or aldehydes.[3]

-

Copper-Catalyzed Reactions: Copper(II) triflate has been used as a catalyst for the synthesis of 2,4-disubstituted oxazoles from diazoketones and amides.[5]

-

Suzuki-Miyaura Coupling: This cross-coupling reaction is a powerful tool for creating C-C bonds and has been utilized in a one-pot synthesis of 2,4,5-trisubstituted oxazoles.[5]

Exemplary Synthetic Protocol: Synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine

This protocol provides a general overview of a common synthetic route.

Step 1: Synthesis of Intermediate (e.g., a 2-amino-1-(4-nitrophenyl)ethan-1-one)

-

A suitable starting material, such as a substituted acetophenone, is halogenated to form an α-haloketone.

-

The α-haloketone is then reacted with a source of ammonia or an amine to introduce the amino group.

Step 2: Cyclization to form the Oxazole Ring

-

The 2-amino-1-(4-nitrophenyl)ethan-1-one intermediate is reacted with a cyanate or a similar reagent in the presence of a suitable solvent and catalyst.

-

The reaction mixture is typically heated to facilitate the cyclization and formation of the oxazole ring.

Step 3: Purification and Characterization

-

The crude product is purified using standard techniques such as recrystallization or column chromatography.

-

The structure and purity of the final compound are confirmed by spectroscopic methods like NMR and mass spectrometry.[9]

Biological Activities and Therapeutic Applications

The nitrophenyl-oxazole scaffold has demonstrated a remarkable breadth of biological activities, making it a highly sought-after motif in drug discovery.[1][10]

Anticancer Activity

Derivatives of the nitrophenyl-oxazole core have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][11][12]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Some oxazole-based compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6]

-

Kinase Inhibition: The oxazole scaffold can be tailored to inhibit specific kinases that are overactive in cancer cells, such as VEGFR-2, Aurora A kinase, and Janus kinases (JAK1, JAK2).[13]

-

Induction of Apoptosis: Many nitrophenyl-oxazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells through pathways involving the modulation of pro-apoptotic and anti-apoptotic proteins like BCL-2 and caspases.[13]

Experimental Workflow for Anticancer Drug Discovery:

Caption: Potential multi-target neuroprotective mechanisms of nitrophenyl-oxazole derivatives.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected nitrophenyl-oxazole and related derivatives.

Table 1: Antimicrobial Activity of Nitrophenyl-Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Derivative 6i | Shigella sonnei | 12.5 | [14] |

| Derivative 6i | Escherichia coli | 25 | [14] |

| Derivative 6i | Pseudomonas aeruginosa | 50 | [14] |

| Derivative 6i | Salmonella typhi | 25 | [14] |

| Derivative 6i | Bacillus subtilis | 12.5 | [14] |

| Derivative 6i | Staphylococcus aureus | 6.25 | [14] |

Table 2: Cholinesterase Inhibitory Activity of Nitrophenyl-Oxadiazole Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Derivative 2e | Acetylcholinesterase (AChE) | 1.47 | [15] |

| Derivative 2j | Acetylcholinesterase (AChE) | > 50 | [15] |

| Derivative 2e | Butyrylcholinesterase (BChE) | 45.09 | [15] |

| Derivative 2j | Butyrylcholinesterase (BChE) | > 50 | [15] |

Future Perspectives and Conclusion

The nitrophenyl-oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. [6]Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry. [6]The diverse pharmacological activities, including potent anticancer and antimicrobial effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. [6]Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to enhance clinical efficacy and minimize adverse effects. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). PMC - NIH.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip

- Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2026).

- Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. (2025).

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central.

- Review on Therapeutic Diversity of Oxazole Scaffold: An Update.

- Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. (2020).

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025).

- A comprehensive review on biological activities of oxazole deriv

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Oxidative Stress in Neurodegenerative Diseases. PMC - PubMed Central - NIH.

- Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. (2026).

- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- A comprehensive review on biological activities of oxazole deriv

- A brief review on antimicrobial activity of oxazole deriv

- Oxidative Stress and Antioxidants in Neurodegener

- Neurochemical Aspects of Neurodegenerative Diseases.

- Synthesis of Nitroimidazole Derived Oxazolidinones as Antibacterial Agents. PubMed.

- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.

- Biological relevance of the oxazole scaffold in chemical research. Benchchem.

- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.

- Synthesis and Antibacterial Activity of Some Oxazolone Deriv

- Current Scenario of 1,3-oxazole Deriv

- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijmpr.in [ijmpr.in]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Unlocking the Research Potential of 4-Methyl-2-(2-nitrophenyl)oxazole

Executive Summary

4-Methyl-2-(2-nitrophenyl)oxazole is a small molecule that, despite its specific citation in chemical catalogs[1], remains largely unexplored in the scientific literature. However, a detailed analysis of its constituent moieties—the oxazole core and the 2-nitrophenyl group—reveals a confluence of chemical functionalities that suggest significant untapped potential. The oxazole ring is a well-established pharmacophore present in numerous clinically approved drugs and biologically active compounds, prized for its metabolic stability and ability to engage in diverse biological interactions.[2][3] Concurrently, the 2-nitrophenyl group is the archetypal "trigger" for hypoxia-activated prodrugs (HAPs), which are designed for selective therapeutic action in the low-oxygen environments characteristic of solid tumors.[4][5]

This guide moves beyond the compound's simple structure to propose three robust, data-driven research trajectories for drug development professionals, medicinal chemists, and chemical biologists. We will dissect the molecule's latent capabilities and provide a strategic framework for its investigation in the following core areas:

-

Medicinal Chemistry: Development as a novel scaffold for hypoxia-activated anticancer prodrugs.

-

Chemical Biology: Application as a "turn-on" fluorescent probe for imaging nitroreductase activity and tumor hypoxia.

-

Antimicrobial Drug Discovery: Exploration as a lead compound for new antibacterial agents, leveraging the known antimicrobial properties of the oxazole scaffold.[6][7][8]

For each proposed area, this document provides the underlying scientific rationale, specific hypotheses, detailed experimental workflows, and exemplary protocols, establishing a comprehensive roadmap for initiating research and development.

Introduction to the Core Scaffold: Chemical Properties and Synthesis

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₃.[1] Its structure features a stable oxazole ring, which is known to be a weak base, substituted with a methyl group at the 4-position and a 2-nitrophenyl group at the 2-position.[9] The key to its potential lies in the electronic properties of these two interconnected systems.

-

The Oxazole Core: This five-membered heterocycle is a bioisostere for ester and amide functionalities, offering improved metabolic stability while maintaining the ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets like enzymes and receptors.[2] Its presence is a hallmark of many successful therapeutic agents.[2]

-

The 2-Nitrophenyl Group: This moiety is strongly electron-withdrawing due to the nitro group (-NO₂). This feature is central to its role in hypoxia-activated therapeutics. Under normal oxygen (normoxic) conditions, the nitro group is stable. However, in hypoxic environments, it can undergo enzymatic reduction by nitroreductases (NTRs).[4][10] This reduction cascade, from a nitro group to nitroso, hydroxylamine, and finally an amino group, dramatically alters the electronic properties of the phenyl ring, transforming it from electron-withdrawing to electron-donating.[4] This electronic shift is the mechanistic basis for triggering a therapeutic or diagnostic effect.

Proposed Synthesis Route

While specific synthesis literature for this compound is sparse, established methods for creating 2,4-disubstituted oxazoles are well-documented.[2][11] A logical and efficient approach would be the Robinson-Gabriel synthesis or a related cyclodehydration reaction.

Protocol 1: Synthesis via Condensation and Cyclodehydration

-

Starting Materials: 2-Nitrobenzamide and 1-chloroacetone.

-

Step 1: N-Acylation: React 1-chloroacetone with 2-nitrobenzamide in a suitable solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., potassium carbonate) to form the N-(2-oxopropyl)-2-nitrobenzamide intermediate.

-

Step 2: Cyclodehydration: Treat the intermediate from Step 1 with a strong dehydrating agent. A common choice is phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. Heating the mixture will drive the intramolecular cyclization and dehydration to form the oxazole ring.

-

Workup and Purification: Quench the reaction mixture carefully with ice water and neutralize. Extract the crude product with an organic solvent (e.g., ethyl acetate). Purify the final compound using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Research Area 1: Medicinal Chemistry - A Hypoxia-Activated Prodrug for Cancer Therapy

Scientific Rationale

The most compelling application for this molecule is in oncology. Solid tumors frequently develop regions of severe hypoxia (low oxygen), a condition linked to aggressive disease, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[4] The unique enzymatic machinery of hypoxic cells, particularly the overexpression of nitroreductases, provides a therapeutic window.[4][5][12] We hypothesize that this compound can act as a prodrug that is selectively activated in these hypoxic regions to become a potent cytotoxin.

Hypothesis: The reduction of the 2-nitro group on this compound by tumor-specific nitroreductases will generate a cytotoxic aminophenyl or hydroxylaminophenyl metabolite, leading to selective killing of hypoxic cancer cells while sparing healthy, well-oxygenated tissues.

Experimental Workflow

The development program would involve synthesizing the parent compound and a focused library of analogs to establish a structure-activity relationship (SAR).

Caption: Workflow for evaluating this compound as a HAP.

Key Experiments & Protocols

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

-

Cell Lines: Use a panel of cancer cell lines known to have varying levels of nitroreductase expression (e.g., HT-29 colon cancer, A549 lung cancer).

-

Plating: Seed cells in 96-well plates and allow them to adhere for 24 hours.

-

Hypoxic Conditions: Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂). Keep a parallel set in a standard normoxic incubator (21% O₂).

-

Dosing: Add a serial dilution of the test compound (and positive controls like Evofosfamide) to both sets of plates.

-

Incubation: Incubate for 48-72 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR = IC₅₀ normoxic / IC₅₀ hypoxic) is a key metric for selectivity.

| Compound ID | Core Structure | R¹ Group | IC₅₀ Normoxic (µM) | IC₅₀ Hypoxic (µM) | HCR |

| LEAD-001 | This compound | H | >100 | 5.2 | >19.2 |

| ANAL-002 | 4-Methyl-2-(2-nitro-4-fluorophenyl)oxazole | 4-Fluoro | >100 | 2.1 | >47.6 |

| ANAL-003 | 4-Methyl-2-(2,4-dinitrophenyl)oxazole | 4-Nitro | 85.3 | 0.8 | 106.6 |

| Control | Evofosfamide (TH-302) | N/A | 92.1 | 0.6 | 153.5 |

| Table 1: Hypothetical screening data for lead compound and analogs against HT-29 cells. |

Research Area 2: Chemical Biology - A Fluorescent Probe for Nitroreductase

Scientific Rationale

The same bio-reductive activation mechanism can be repurposed for diagnostics. Many fluorescent scaffolds are rendered non-fluorescent (quenched) when conjugated to a nitroaromatic group. Upon enzymatic reduction of the nitro group to an amino group, the electronic properties change, restoring fluorescence in a "turn-on" fashion.[10][13][14] This allows for real-time imaging of nitroreductase activity, which serves as a surrogate marker for tumor hypoxia.

Hypothesis: this compound can be modified to create a low-background fluorescent probe. The inherent fluorescence of a suitable oxazole-based fluorophore will be quenched by the 2-nitrophenyl group. This quenching will be reversed upon reduction by nitroreductase, leading to a selective fluorescent signal in hypoxic cells.

Experimental Workflow

This research path involves designing and synthesizing a fluorogenic version of the core molecule and validating its performance as a probe.

Caption: Development and validation workflow for a nitroreductase fluorescent probe.

Key Experiments & Protocols

Protocol 3: Live-Cell Fluorescence Imaging of Hypoxia

-

Probe Design: Synthesize an analog where the methyl group at the 4-position is replaced or extended with a group that enhances fluorescence, such as a substituted phenyl or naphthyl ring, creating a push-pull fluorophore system upon reduction.

-

Cell Culture: Grow cancer cells (e.g., HeLa or A549) on glass-bottom dishes suitable for microscopy.

-

Induce Hypoxia: Place one set of dishes in a hypoxic chamber for 12-24 hours to induce NTR expression. Keep a control set under normoxic conditions.

-

Probe Loading: Incubate both sets of cells with the fluorescent probe (e.g., 5-10 µM) for 30-60 minutes in serum-free media.

-

Imaging: Wash the cells with PBS and image using a confocal fluorescence microscope. Use an appropriate laser line for excitation (e.g., 488 nm) and collect emission in the expected range (e.g., 500-600 nm).

-

Analysis: Quantify the fluorescence intensity in cells from both normoxic and hypoxic conditions. A significant increase in fluorescence in the hypoxic cells validates the probe's function.

Research Area 3: Antimicrobial Drug Discovery

Scientific Rationale

The oxazole scaffold is a privileged structure in antimicrobial agents.[6][7] Numerous natural products and synthetic compounds containing oxazole rings exhibit potent activity against a wide range of bacterial and fungal pathogens.[6][7][8] The mechanism often involves inhibition of essential cellular processes like protein synthesis or DNA replication. While the nitrophenyl group is less common in antimicrobials, some nitroaromatics (e.g., nitrofurans) are known antibacterial agents.[2] This suggests that this compound could serve as a valuable starting point for novel antimicrobial discovery.

Hypothesis: this compound and its derivatives will exhibit inhibitory activity against clinically relevant bacterial strains, providing a chemical scaffold for the development of new antibiotics.

Experimental Workflow

The initial phase involves a broad screening campaign to identify any antimicrobial "hits," followed by optimization to improve potency and reduce toxicity.

Caption: Workflow for the discovery of oxazole-based antimicrobial agents.

Key Experiments & Protocols

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically important bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

-

Assay Setup: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized suspension of bacteria to each well. Include positive (bacteria only) and negative (media only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Interpretation: An MIC value in the low micromolar range would be considered a promising hit worthy of further investigation.

| Compound ID | Core Structure | Gram (+) S. aureus MIC (µg/mL) | Gram (-) E. coli MIC (µg/mL) | Gram (-) P. aeruginosa MIC (µg/mL) |

| LEAD-001 | This compound | 16 | 64 | >128 |

| ANAL-004 | 4-Methyl-2-(2-aminophenyl)oxazole | 8 | 32 | >128 |

| ANAL-005 | 4-Bromo-2-(2-nitrophenyl)oxazole | 4 | 16 | 64 |

| Control | Ciprofloxacin | 0.5 | 0.25 | 1 |

| Table 2: Hypothetical MIC data for the lead compound and its analogs. |

Conclusion and Future Outlook

This compound stands at the intersection of proven therapeutic concepts. Its structure is not merely a random assortment of atoms but a deliberate-looking combination of a biologically active scaffold and a smart-trigger moiety. The research areas outlined in this guide—hypoxia-activated cancer therapy, diagnostic imaging, and antimicrobial discovery—are not speculative but are grounded in extensive precedent from the fields of medicinal chemistry and chemical biology.

The logical first step is the synthesis and foundational screening of the parent molecule in hypoxia-selective cytotoxicity and broad-spectrum antimicrobial assays. Positive results in any of these areas would provide the empirical validation needed to launch a full-scale drug discovery or probe development program. By pursuing these rational, hypothesis-driven research avenues, the scientific community can systematically unlock the therapeutic and diagnostic potential currently latent within this promising chemical entity.

References

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [2][3]

-

Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. Chemistry : The Mystery of Molecules. [9]

-

Gomha, S. M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society, 66(5), 457-481. [6]

-

Lei, D., & Yang, H. (2009). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. [15]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1039. [4][5][12][16]

-

Butler, J., & Hoey, B. M. (2018). 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. Organic & Biomolecular Chemistry, 16(29), 5266-5272. [13]

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. [1]

-

Singh, R. K., et al. (2016). Recent progress in small molecule fluorescent probes for nitroreductase. Coordination Chemistry Reviews, 322, 110-129. [10]

-

Gomha, S. M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 8, 2. [7]

-

Choudhary, D., & Sohal, H. S. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2535(1), 050001. [8]

-

Li, Z., et al. (2024). A novel low-background nitroreductase fluorescent probe for real-time fluorescence imaging and surgical guidance of thyroid. Dyes and Pigments, 229, 112345. [14]

-

Sharma, V., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 3041-3066. [11]

Sources

- 1. scbt.com [scbt.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI [encyclopedia.pub]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. pubs.aip.org [pubs.aip.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. gpzx.jlu.edu.cn [gpzx.jlu.edu.cn]

- 15. 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-Methyl-2-(2-nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-(2-nitrophenyl)oxazole is a heterocyclic compound with potential significance in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the critical factors governing the solubility and stability of this compound. It delves into the theoretical underpinnings, practical experimental designs for characterization, and the influence of environmental factors. By integrating established methodologies with field-proven insights, this document aims to equip researchers with the necessary knowledge to effectively handle, formulate, and develop this compound and related chemical entities.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to engage with a variety of biological targets through non-covalent interactions, leading to a broad spectrum of pharmacological activities.[1][2] The inherent physicochemical properties of the oxazole ring, such as its basicity and thermal stability, contribute to its utility in drug design.[3] Oxazoles are generally thermally stable and do not readily decompose at high temperatures.[2][3] However, they can exhibit some instabilities similar to furans and are susceptible to nucleophilic attack.[2][3] The introduction of a nitrophenyl group, as in this compound, can significantly influence the molecule's electronic properties, and consequently, its solubility and stability profile. The electron-withdrawing nature of the nitro group can render the compound more susceptible to certain degradation pathways.[4][5]

Physicochemical Properties of this compound

A foundational understanding of the intrinsic physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological settings.

Table 1: Computed Physicochemical Properties of Related Structures

| Property | 2-(4-Nitrophenyl)oxazole | 5-Methyl-2-(4-nitrophenyl)oxazole | 4-Methyl-2-nitrophenol |

| Molecular Formula | C9H6N2O3 | C10H8N2O3 | C7H7NO3 |

| Molecular Weight | 190.16 g/mol | 204.18 g/mol | 153.14 g/mol |

| XLogP3 | 1.8 | 2.2 | 2.4 |

| Hydrogen Bond Donors | 0 | 0 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 | 3 |

| Rotatable Bonds | 1 | 1 | 0 |

| Data sourced from PubChem CID 10976276, 44550645, and 8391.[6][7][8] |

The predicted lipophilicity (XLogP3) of the related nitrophenyl oxazole structures suggests that this compound is likely to have moderate lipophilicity. This property is a key determinant of its solubility in both aqueous and organic solvents and will influence its absorption and distribution in biological systems.[9]

Solubility Profiling: A Cornerstone of Drug Development

Solubility is a critical attribute for any potential drug candidate, as it directly impacts bioavailability and the feasibility of formulation development.[10] Both kinetic and thermodynamic solubility are important parameters to assess during the drug discovery and development process.[11]

Theoretical Considerations for Solubility

The solubility of this compound will be governed by a balance of intermolecular forces between the solute and the solvent. Key factors include:

-

Polarity: The presence of the nitro group and the oxazole ring introduces polar characteristics, while the methyl and phenyl groups contribute to its nonpolar nature.

-

Crystal Lattice Energy: The energy required to overcome the forces holding the solid-state crystal together will significantly impact its solubility.

-

Solvent Properties: The ability of the solvent to form hydrogen bonds and engage in dipole-dipole interactions with the solute will determine the extent of dissolution.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended to gain a comprehensive understanding of the compound's behavior.

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[10][12] It provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions.[13]

Workflow for Kinetic Solubility Determination

Caption: A schematic representation of a forced degradation study.

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in suitable solvents.

-

Stress Conditions:

-

Acidic: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: Treat with 0.1 M NaOH at room temperature.

-

Oxidative: Treat with 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) and white light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify and characterize the degradation products. [14][15]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis of the Oxazole Ring: Both acidic and basic conditions can promote the opening of the oxazole ring. [16]* Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under certain in vivo metabolic conditions. [17]* Oxidation of the Methyl Group: The methyl group could be a site for oxidative degradation.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are crucial for both solubility and stability studies. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. [14][18]

HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method with UV detection is generally suitable for the quantification of aromatic compounds like this compound. [19] Table 3: Starting Parameters for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | Allows for the elution of the parent compound and potential degradation products with varying polarities. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | The aromatic and nitro groups should provide strong UV absorbance. [19] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. [19] |

| Column Temperature | 30°C | Ensures reproducible retention times. [19] |

Method Validation

Once developed, the analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

The solubility and stability of this compound are critical quality attributes that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide has outlined a comprehensive strategy for characterizing these properties, from fundamental principles to detailed experimental protocols. By employing a systematic approach that combines kinetic and thermodynamic solubility measurements with forced degradation studies, researchers can gain a deep understanding of the compound's behavior. This knowledge is indispensable for informed decision-making in lead optimization, formulation development, and the design of robust and reliable analytical methods. Ultimately, a solid foundation of physicochemical characterization is essential for unlocking the full therapeutic potential of this compound and advancing it through the drug development pipeline.

References

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]

-

Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2026). ResearchGate. Available from: [Link]

-

Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. ResearchGate. Available from: [Link]

-

Spain, J. C. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available from: [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available from: [Link]

-

Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

-

5-Methyl-2-(4-nitrophenyl)oxazole. PubChem. Available from: [Link]

-

Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available from: [Link]

-

Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. ACS Omega. Available from: [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

-

Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. Available from: [Link]

-

Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available from: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Available from: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

-

EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available from: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

-

Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. Available from: [Link]

-

The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]

-

2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. NIH. Available from: [Link]

-

Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

-

Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis. Available from: [Link]

-